molecular formula C8H15N3O4 B1268996 N-Acetyl-L-citrulline CAS No. 33965-42-3

N-Acetyl-L-citrulline

Cat. No. B1268996
CAS RN: 33965-42-3
M. Wt: 217.22 g/mol
InChI Key: WMQMIOYQXNRROC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-citrulline is the L-enantiomer of N-acetylcitrulline . It is a N-acetylcitrulline and a N-acetyl-L-amino acid . It is functionally related to L-citrulline . It is a conjugate acid of a N-acetyl-L-citrullinate . The molecular formula of N-Acetyl-L-citrulline is C8H15N3O4 .


Synthesis Analysis

The synthesis of N-Acetyl-L-citrulline involves several enzymes. The genes involved in the citrulline biosynthesis include two CPS (Cla005591 and Cla022915), N-acetyl Glu synthase (Cla014036), N-acetylornithine aminotransferase (Cla015337), N-acetylglutamate kinase (Cla022273), two acetylornithine deacetylases (Cla016179 and Cla016181) .


Molecular Structure Analysis

The molecular structure of N-Acetyl-L-citrulline includes an acetamide group, urea, secondary carboxylic acid amide, and a monocarboxylic acid . The InChI of N-Acetyl-L-citrulline is InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1 .


Chemical Reactions Analysis

N-Acetyl-L-citrulline is involved in several chemical reactions. For instance, it is produced during the conversion of arginine . It also binds selectively and preferentially to Cys-145 active site and other amino acids surrounding it in the main protease .


Physical And Chemical Properties Analysis

The molecular weight of N-Acetyl-L-citrulline is 217.22 g/mol . The InChIKey of N-Acetyl-L-citrulline is WMQMIOYQXNRROC-LURJTMIESA-N .

Scientific Research Applications

Production of L-Citrulline

N-Acetyl-L-citrulline plays a crucial role in the production of L-citrulline. In a study, Corynebacterium glutamicum was engineered for overproduction of L-citrulline as a major product without L-arginine being produced as a by-product . The gene encoding a feedback resistant N-acetyl L-glutamate kinase argBfbr was overexpressed to facilitate L-citrulline production .

Optimization of L-Citrulline Operon

N-Acetyl-L-citrulline is used in the optimization of the L-citrulline biosynthesis operon in Corynebacterium glutamicum for L-citrulline production . The chromosomal integration of the integral argBEc gene from Escherichia coli (encoding natively insensitive N-acetylglutamate kinase) was achieved simultaneously by one-step genome modification .

Regulation of Nitrogen Homeostasis

L-citrulline, which N-Acetyl-L-citrulline helps produce, plays important roles in many physiological processes, such as the regulation of nitrogen homeostasis .

Immune-System Stimulation

L-citrulline is known to stimulate the immune system . As N-Acetyl-L-citrulline is a precursor to L-citrulline, it indirectly contributes to immune-system stimulation.

Antioxidant Effect

L-citrulline has an antioxidant effect . Therefore, N-Acetyl-L-citrulline, being a precursor to L-citrulline, indirectly contributes to this antioxidant effect.

Nitric Oxide Metabolism

L-citrulline plays a crucial role in nitric oxide metabolism . As N-Acetyl-L-citrulline is a precursor to L-citrulline, it indirectly contributes to nitric oxide metabolism.

Safety and Hazards

When handling N-Acetyl-L-citrulline, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

N-Acetyl-L-Citrulline primarily targets the enzyme N-acetylornithine carbamoyltransferase . This enzyme is involved in the alternative arginine biosynthesis pathway .

Mode of Action

N-Acetyl-L-Citrulline interacts with its target enzyme to catalyze the conversion of N-acetylornithine to N-acetylcitrulline . This is a key step in the alternative arginine biosynthesis pathway .

Biochemical Pathways

The biochemical pathway affected by N-Acetyl-L-Citrulline is the alternative arginine biosynthesis pathway . In this pathway, N-Acetyl-L-Citrulline is a key intermediate. The conversion of N-acetylornithine to N-acetylcitrulline by N-acetylornithine carbamoyltransferase is a crucial step in this pathway .

Pharmacokinetics

It is known that the compound is involved in the urea cycle and nitric oxide formation . The bioavailability of N-Acetyl-L-Citrulline is likely influenced by factors such as absorption, distribution, metabolism, and excretion, but specific details are currently unavailable .

Result of Action

The molecular and cellular effects of N-Acetyl-L-Citrulline’s action are primarily related to its role in the alternative arginine biosynthesis pathway . By catalyzing the conversion of N-acetylornithine to N-acetylcitrulline, N-Acetyl-L-Citrulline contributes to the production of arginine, a critical amino acid for many biological functions .

Action Environment

The action, efficacy, and stability of N-Acetyl-L-Citrulline can be influenced by various environmental factors. For instance, heat stress in poultry has been shown to affect the metabolism of amino acids like citrulline . .

properties

IUPAC Name

(2S)-2-acetamido-5-(carbamoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQMIOYQXNRROC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349676
Record name N-ACETYL-L-CITRULLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-alpha-Acetyl-L-citrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Acetyl-L-citrulline

CAS RN

33965-42-3
Record name α-N-Acetylcitrulline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33965-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ACETYL-L-CITRULLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-Acetyl-L-citrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-L-citrulline
Reactant of Route 2
Reactant of Route 2
N-Acetyl-L-citrulline
Reactant of Route 3
Reactant of Route 3
N-Acetyl-L-citrulline
Reactant of Route 4
Reactant of Route 4
N-Acetyl-L-citrulline
Reactant of Route 5
Reactant of Route 5
N-Acetyl-L-citrulline
Reactant of Route 6
Reactant of Route 6
N-Acetyl-L-citrulline

Q & A

Q1: What is known about the structure of the enzyme interacting with N-Acetyl-L-citrulline?

A2: Researchers have successfully purified and crystallized a novel N-acetyl-L-citrulline deacetylase from Xanthomonas campestris that specifically acts on N-Acetyl-L-citrulline []. This enzyme was crystallized, and the crystals diffracted to a resolution of 1.75 Å, belonging to the monoclinic space group C2. While attempts to solve the structure using molecular replacement with homologous models were unsuccessful initially, researchers utilized selenomethionine substitution and MAD phasing to determine the enzyme's structure [].

Q2: Are there any known inhibitors for the enzymes involved in N-Acetyl-L-citrulline metabolism?

A3: Yes, research has led to the development of Nα-acetyl-N δ-phosphonoacetyl-l-ornithine, a potent inhibitor specifically targeting the novel acetylornithine transcarbamylase enzyme []. This inhibitor exhibits a midpoint of inhibition around 22 nM, making it a promising starting point for designing even more specific inhibitors targeting this new family of transcarbamylases []. This discovery opens up possibilities for developing novel antibacterial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.